N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a triazoloquinoxaline core fused with a quinoxaline ring, substituted with an ethyl group at position 1. A sulfanylacetamide linker connects the core to a 4-bromophenyl group. Its molecular formula is C₁₉H₁₅BrN₆OS (calculated from and analogous structures).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSFFVMDLVGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl derivative, followed by the formation of the triazoloquinoxaline core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The triazoloquinoxaline moiety can be reduced using suitable reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield a corresponding phenol derivative, while nucleophilic substitution could result in various substituted phenyl derivatives .
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the fields of oncology and neurology. Its structural components suggest potential mechanisms of action that can be harnessed for therapeutic purposes.
Anticancer Activity
Research indicates that compounds with a quinoxaline moiety, similar to N-(4-Bromophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Yl}Sulfanyl)Acetamide, have demonstrated significant anticancer properties. A study involving a series of quinoxaline derivatives reported their ability to inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating strong antiproliferative effects .
Neuroprotective Effects
Given the presence of the triazole ring in the compound's structure, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
General Synthetic Pathways
The synthetic route generally includes:
- Formation of the quinoxaline core through cyclization reactions.
- Introduction of the triazole moiety via azole synthesis techniques.
- Sulfanylation to incorporate the sulfanyl group.
- Acetylation to complete the acetamide functionalization.
This multi-step approach allows for the precise manipulation of molecular structure and properties.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds derived from quinoxaline and triazole frameworks:
Study on Quinoxaline Derivatives
A comprehensive study evaluated a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their derivatives for anticancer activity. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through mechanisms such as tyrosine kinase inhibition and tubulin polymerization disruption .
Neuroprotective Studies
Another significant study focused on compounds containing triazole and quinoxaline derivatives as potential AChE inhibitors. The findings suggested that specific modifications in the molecular structure could enhance inhibitory potency against AChE, thus providing a basis for developing new treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : 2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-Ylsulfanyl)-N-(4-Fluorophenyl)Acetamide
- Structure: Contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group.
- Activity : Demonstrates potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells (IC₅₀ < 10 µM) .
- Key Difference: The dual triazoloquinoxaline moieties enhance DNA binding but may reduce solubility compared to the mono-core target compound.
Compound B : 5-(p-Fluorophenyl)-4,5-Dihydro-1,2,4-Triazolo[4,3-a]Quinoline
- Structure: Triazoloquinoline core with a p-fluorophenyl substituent.
- Activity : Anticonvulsant ED₅₀ = 22.0 mg/kg (scPTZ test), attributed to triazole-mediated GABAergic modulation .
- Key Difference: The quinoline core (vs. quinoxaline) and fluorophenyl group optimize CNS penetration, unlike the bromophenyl-targeted compound.
Substituent Variations on the Aromatic Ring
Compound C : N-(3-Chloro-4-Methoxyphenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Yl}Sulfanyl)Acetamide
- Structure : Chloro and methoxy groups on the phenyl ring (C₂₀H₁₈ClN₅O₂S).
- Implications : The electron-withdrawing Cl and polar methoxy groups may alter metabolic stability and target affinity compared to the bromophenyl analog .
Compound D : N-(4-Bromophenyl)-2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetamide
Sulfur Linker Modifications
Compound E : 2-[(4-Bromophenyl)Sulfinyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide
- Structure : Sulfinyl linker and thiazole ring (C₁₇H₁₂BrClN₂OS₂).
Structural and Functional Data Table
Research Findings and Implications
- However, the bromophenyl group may confer higher lipophilicity than Compound A’s fluorophenyl, affecting tumor selectivity .
- CNS Applications : Unlike Compound B’s anticonvulsant activity, the target compound’s bromophenyl and larger core may limit blood-brain barrier penetration, directing it toward peripheral targets .
- Structural Optimization : Introducing polar groups (e.g., methoxy in Compound C) or sulfur modifications (e.g., sulfinyl in Compound E) could balance solubility and activity for the target compound .
Biological Activity
N-(4-Bromophenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula :
- Molecular Weight : 442.3 g/mol
- CAS Number : 1358192-55-8
The structure includes a bromophenyl group and a triazoloquinoxaline moiety, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance, derivatives of quinoxaline and triazole have been evaluated for their antibacterial and antifungal activities. Studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Compound | Activity Type | Results |
|---|---|---|
| D1 | Antibacterial | Effective against E. coli and S. aureus |
| D2 | Antifungal | Active against C. albicans |
| D3 | Antiproliferative | IC50 < 10 µM against MCF7 cancer cell line |
These findings suggest that this compound may possess similar antimicrobial and anticancer properties due to the presence of the triazole and quinoxaline moieties.
Anticancer Activity
In vitro studies have demonstrated that compounds containing the triazolo[4,3-a]quinoxaline framework exhibit significant anticancer activity. For example, one study reported that derivatives showed IC50 values below 10 µM against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Research Studies and Findings
- Synthesis and Evaluation : A study synthesized various derivatives of triazoloquinoxaline and evaluated their biological activities. The results indicated that specific substitutions on the quinoxaline ring significantly enhanced antimicrobial efficacy .
- Molecular Docking Studies : Molecular docking studies using software like Schrodinger revealed potential binding interactions between synthesized compounds and target proteins involved in bacterial cell wall synthesis and cancer cell proliferation .
- Case Studies :
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives with triazole precursors under acidic or thermal conditions.
- Step 2 : Sulfanyl group introduction via nucleophilic substitution or thiol-ene coupling.
- Step 3 : Acetamide functionalization using bromophenyl-substituted amines in a coupling reaction (e.g., EDC/HOBt-mediated amide bond formation).
Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry .
Q. How is structural validation performed for this compound?
Standard protocols include:
Q. What in vitro assays are used to assess its biological activity?
Primary screens include:
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., Caco-2, HePG-2) to determine IC values.
- Topoisomerase II inhibition : Gel electrophoresis-based assays to evaluate DNA intercalation and enzyme activity suppression.
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its Topo II inhibition?
- Modify substituents : Introduce electron-withdrawing groups (e.g., halogens) on the bromophenyl ring to enhance DNA intercalation.
- Vary the triazoloquinoxaline core : Replace the ethyl group with bulkier alkyl chains to improve binding pocket occupancy.
- Quantitative SAR (QSAR) : Use computational models (e.g., molecular docking with Topo II-DNA complexes) to predict binding affinities .
Q. How can synthetic yield be improved for large-scale production?
- Design of Experiments (DoE) : Apply statistical models to optimize reaction parameters (temperature, solvent polarity, catalyst loading).
- Flow chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in cyclization steps .
- Alternative coupling reagents : Replace traditional reagents (e.g., EDC) with enzyme-mediated catalysis for greener synthesis .
Q. How to resolve contradictions in reported IC50_{50}50 values across studies?
- Standardize assay conditions : Use identical cell lines (e.g., Caco-2), passage numbers, and incubation times.
- Control for purity : Validate compound purity (>95%) via HPLC before testing.
- Cross-validate with orthogonal assays : Compare cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of Topo II in the presence of the compound.
- Knockdown/overexpression models : Use CRISPR-Cas9 to silence Topo II and assess resistance/sensitivity changes.
- Fluorescent probes : Develop tagged derivatives (e.g., BODIPY conjugates) for live-cell imaging of target localization .
Q. How to evaluate in vivo efficacy and pharmacokinetics?
- Xenograft models : Administer the compound (oral or intraperitoneal) to tumor-bearing mice and monitor tumor volume.
- Pharmacokinetic profiling : Measure plasma half-life (t), bioavailability, and metabolite formation via LC-MS.
- Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
